

An In-depth Technical Guide to the Solubility of 2-*iodo-D-phenylalanine*

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-*Iodo-D-Phenylalanine***

Cat. No.: **B1613299**

[Get Quote](#)

Introduction

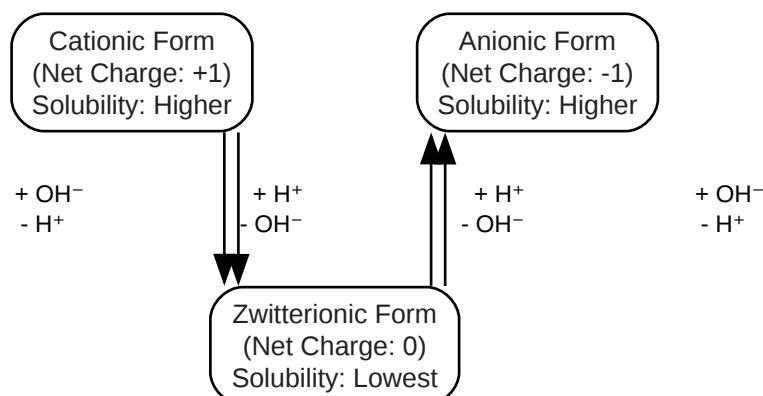
2-*iodo-D-phenylalanine* is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its applications are diverse, ranging from its use in the synthesis of novel peptide-based therapeutics to its role in neuropharmacology and as a probe for biochemical research.^[1] The strategic placement of an iodine atom on the phenyl ring provides a unique handle for modifications, including radiolabeling for imaging applications, and can significantly influence the biological activity and stability of parent peptides.^{[1][2]}

A fundamental prerequisite for the effective utilization of **2-*iodo-D-phenylalanine*** in any of these applications is a thorough understanding of its solubility characteristics. Solubility dictates the feasibility of reaction conditions, the design of formulation and delivery systems, and the interpretation of biological assay results. This guide provides a comprehensive overview of the physicochemical properties of **2-*iodo-D-phenylalanine***, a theoretical framework for understanding its solubility, and practical, step-by-step protocols for its experimental determination and optimization.

Section 1: Core Physicochemical Characterization

Understanding the fundamental physicochemical properties of **2-*iodo-D-phenylalanine*** is the first step in predicting and manipulating its solubility. These properties define its behavior in different solvent systems.

Property	Value	Source
Synonyms	D-Phe(2-I)-OH, o-Iodo-D-phenylalanine, (R)-2-Amino-3-(2-iodophenyl)propionic acid	[1]
CAS Number	736184-44-4	[1] [3]
Molecular Formula	C ₉ H ₁₀ INO ₂	[1]
Molecular Weight	291.1 g/mol	[1]
Appearance	Off-white powder	[1]
Melting Point	201 - 207 °C (decomposes)	[1]
Optical Rotation	$[\alpha]^{25}\text{D} = -29 \pm 2^\circ$ (c=1 in 0.1N NaOH)	[1]
Storage Conditions	Store at 0-8°C	[1]
Predicted pKa	2.16 ± 0.10 (for the carboxyl group, based on the DL-racemate)	[4]


Section 2: Theoretical Solubility Profile & Structural Considerations

The solubility of **2-iodo-D-phenylalanine** is governed by the interplay of its functional groups and overall molecular structure.

- Zwitterionic Nature: As an amino acid, **2-iodo-D-phenylalanine** possesses both a carboxylic acid group and an amino group. In solution, it can exist as a cation (at low pH), a zwitterion (at intermediate pH), or an anion (at high pH). The solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, promoting intermolecular aggregation and precipitation.
- Hydrophobicity: The presence of the iodophenyl group significantly increases the hydrophobicity of the molecule compared to native phenylalanine. This large, nonpolar moiety reduces the molecule's affinity for polar solvents like water.

- Effect of pH: The charge state of the molecule, and thus its solubility in aqueous media, is highly dependent on pH.
 - Acidic Conditions ($\text{pH} < \text{pI}$): Below the isoelectric point, the amino group is protonated ($-\text{NH}_3^+$) while the carboxyl group is neutral ($-\text{COOH}$), resulting in a net positive charge. This cationic form generally exhibits increased solubility in water.
 - Basic Conditions ($\text{pH} > \text{pI}$): Above the isoelectric point, the carboxyl group is deprotonated ($-\text{COO}^-$) while the amino group is neutral ($-\text{NH}_2$), resulting in a net negative charge. This anionic form also tends to be more soluble in water.

The diagram below illustrates the pH-dependent equilibrium of **2-iodo-D-phenylalanine**.

[Click to download full resolution via product page](#)

Caption: pH-dependent ionization states of **2-iodo-D-phenylalanine**.

Section 3: Recommended Solvents for Solubility Screening

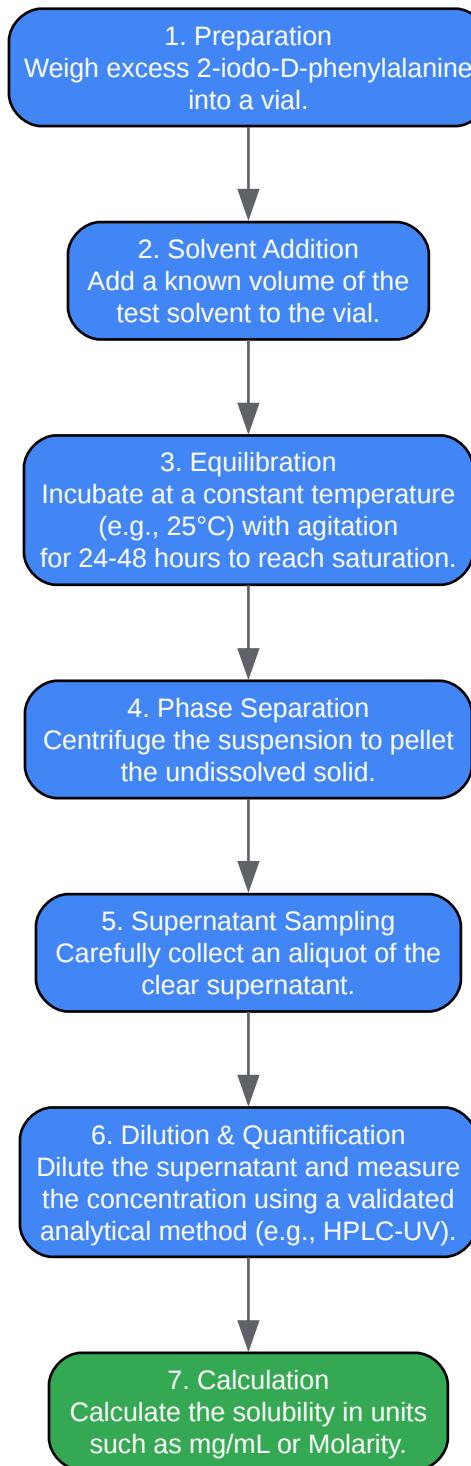
Due to the lack of specific published quantitative solubility data, a systematic experimental approach is necessary. Based on the molecule's structure, the following solvents are recommended for an initial solubility screening, progressing from polar to nonpolar systems.

- Aqueous Buffers:

- Deionized Water

- Phosphate-Buffered Saline (PBS), pH 7.4
- Acidic Buffer (e.g., 0.1 M Citrate Buffer, pH 3.0)
- Basic Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 10.0)
- Polar Aprotic Solvents:
 - Dimethyl Sulfoxide (DMSO)
 - Dimethyl Formamide (DMF)
- Polar Protic Solvents:
 - Methanol (MeOH)
 - Ethanol (EtOH)
- Aqueous-Organic Co-solvent Systems:
 - Varying percentages of DMSO, Methanol, or Ethanol in water (e.g., 10%, 30%, 50% v/v) are often effective for solubilizing hydrophobic compounds for biological assays.[\[5\]](#)

Section 4: Experimental Protocol for Solubility Determination


This section provides a robust, step-by-step protocol for determining the equilibrium solubility of **2-iodo-D-phenylalanine**. This method, often referred to as the "shake-flask" method, is a gold standard for solubility measurement.

Materials:

- **2-iodo-D-phenylalanine** (lyophilized powder)
- Selected solvents (from Section 3)
- Analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)

- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge capable of separating fine solids
- Calibrated pipettes
- Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Workflow for Solubility Determination:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **2-iodo-D-phenylalanine** to a tared vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Record the exact mass.
- Solvent Addition: Add a precise volume of the chosen test solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
- Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.
- Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
- Quantification:
 - Prepare a standard curve of **2-iodo-D-phenylalanine** of known concentrations in the test solvent.
 - Dilute the collected supernatant sample with the test solvent to fall within the linear range of the standard curve.
 - Analyze the sample and standards using a suitable analytical technique like HPLC-UV.
- Calculation: Use the standard curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original supernatant. Express the result in appropriate units (e.g., mg/mL, mM).

Section 5: Factors Influencing and Optimizing Solubility

If the initial solubility in a desired solvent is insufficient, several strategies can be employed for optimization.

- pH Adjustment: As discussed in Section 2, adjusting the pH of aqueous solutions away from the isoelectric point is the most effective method to enhance solubility. For *in vivo* applications, formulating with pharmaceutically acceptable acidic or basic excipients can maintain a favorable pH.
- Co-solvents: For stock solutions or *in vitro* assays, using a water-miscible organic co-solvent like DMSO or ethanol can dramatically increase solubility. It is critical, however, to be mindful of the co-solvent's potential toxicity or interference in biological systems. A common practice is to prepare a high-concentration stock in DMSO and then dilute it into an aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%).
- Temperature: Solubility of most solids increases with temperature. While this can be useful during the initial dissolution process (gentle warming can speed up solubilization), the final equilibrium solubility should be determined and reported at a standard temperature (e.g., 25°C or 37°C) relevant to the application.

Section 6: Handling and Safety Precautions

While **2-*iodo-D-phenylalanine*** and its L-isomer are not classified as hazardous under GHS criteria, prudent laboratory practices should always be followed.[6][7]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid breathing dust by handling the powder in a well-ventilated area or a fume hood.[3] Avoid contact with skin and eyes.
- Hygiene: Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a cool, dry place (0-8°C) away from direct sunlight.[1]

Conclusion

2-*iodo-D-phenylalanine* is a compound of significant interest in modern chemical and biological research. While specific solubility data is not readily available in the literature, this guide provides the necessary theoretical foundation and a practical, validated experimental

protocol to empower researchers to determine and optimize its solubility. By systematically evaluating the effects of different solvents, pH, and co-solvents, professionals in drug development and scientific research can effectively harness the full potential of this versatile amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Phenylalanine, 2-iodo- | 736184-44-4 [amp.chemicalbook.com]
- 4. 1986-86-3 CAS MSDS (2-IODO-DL-PHENYLALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Iodo-L-phenylalanine | C9H10INO2 | CID 20706027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 2-iodo-D-phenylalanine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1613299#solubility-of-2-iodo-d-phenylalanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com